Funiculosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

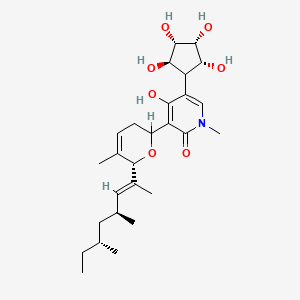

Funiculosine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO7 and its molecular weight is 491.625. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Antibiotic Activity

Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .

Mechanism of Action

The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .

Immune Modulation

Toll-like Receptor Activation

Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .

Potential Therapeutic Applications

The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .

Industrial Applications

Enzyme Production

this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.

Case Studies

Propriétés

Numéro CAS |

11055-06-4 |

|---|---|

Formule moléculaire |

C27H41NO7 |

Poids moléculaire |

491.625 |

Nom IUPAC |

3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |

InChI |

InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1 |

Clé InChI |

UTZTYDYZCJIRLN-ZPXUAEPASA-N |

SMILES |

CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |

Synonymes |

Funiculosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.